Tyrphostin AG 555

Vue d'ensemble

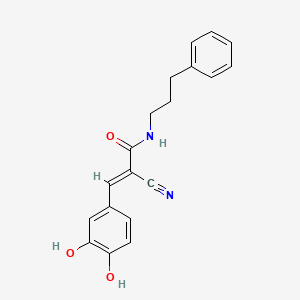

Description

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is a synthetic compound known for its inhibitory effects on tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). It is a member of the tyrphostin family, which are small molecules designed to mimic the structure of adenosine triphosphate and inhibit protein tyrosine kinases. (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, especially in cancer treatment.

Applications De Recherche Scientifique

Cancer Research

Tyrphostin AG 555 is primarily studied for its role as an inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial in cancer therapy because:

- Mechanism of Action : The compound binds to the ATP-binding site of EGFR, preventing phosphorylation of tyrosine residues. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : Research has demonstrated that treatment with this compound alters signaling pathways associated with cancer cell proliferation and survival. For example, studies have shown reduced tumor growth in models treated with this compound.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Its ability to inhibit specific protein kinases involved in inflammatory pathways suggests it could be beneficial for treating various inflammatory diseases.

Drug Development

The compound serves as a model in drug development for creating new therapeutic agents targeting tyrosine kinases. Its structural features allow for modifications that can enhance selectivity and reduce side effects, making it a valuable candidate for further pharmacological studies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in EGFR-overexpressing cancer cell lines when treated with this compound. |

| Study B | Inflammatory Models | Showed reduced markers of inflammation in animal models treated with the compound, indicating potential for therapeutic use in inflammatory diseases. |

| Study C | Kinase Interaction | Investigated binding affinity with various protein kinases, revealing specific interactions that alter downstream signaling pathways associated with cancer progression. |

Mécanisme D'action

Target of Action

Tyrphostin AG 555 is primarily an inhibitor of tyrosine kinase . It interacts directly with topoisomerase I , preventing DNA relaxation . It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 μM . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with types of cancer.

Mode of Action

This compound inhibits the tyrosine kinase by blocking its activation . It interacts directly with topoisomerase I, preventing the relaxation of supercoiled DNA, which is a crucial step in DNA replication . By inhibiting EGFR, it blocks the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. It blocks the activation of Cdk2 , a critical regulator of the cell cycle . This blockage can lead to the arrest of cells in the G1-S phase and early S phase . Furthermore, this compound has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup, in the Mycobacterium tuberculosis Pup Proteasome System .

Result of Action

The inhibition of EGFR and the blockage of Cdk2 activation by this compound can lead to the arrest of cell growth, particularly in cells that overexpress EGFR . It also inhibits the depupylation actions of Dop on the native substrate, FabD-Pup . These actions suggest that this compound could have potential therapeutic applications in conditions characterized by the overexpression of EGFR, such as certain types of cancer.

Analyse Biochimique

Biochemical Properties

Tyrphostin AG 555 is known to interact with EGFR, a protein involved in cell signaling pathways . It inhibits EGFR tyrosine kinase with an IC50 of 700 nM . This interaction blocks the activation of Cdk2, a cyclin-dependent kinase .

Cellular Effects

This compound has been observed to induce cell arrest at the late G1 phase . This effect has been noted in HPV16-immortalized and normal keratinocytes, with IC50 values of 6.4 and 9.4 μM respectively .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which in turn blocks the activation of Cdk2 . This leads to the induction of cell arrest at the late G1 phase .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in ethanol and DMSO up to 30 mM .

Metabolic Pathways

Its role as an EGFR tyrosine kinase inhibitor suggests it may interact with enzymes and cofactors within the EGFR signaling pathway .

Transport and Distribution

Given its role as an EGFR inhibitor, it may interact with transporters or binding proteins associated with this pathway .

Subcellular Localization

As an EGFR inhibitor, it is likely to be found in regions of the cell where EGFR is present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide involves several steps, starting with the preparation of the core structure, which is a benzylidene malononitrile derivative. The key steps include:

Condensation Reaction: The initial step involves the condensation of benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form benzylidene malononitrile.

Hydrolysis and Cyclization: The benzylidene malononitrile undergoes hydrolysis followed by cyclization to form the core structure.

Functional Group Modification: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and substitution to obtain the final product, (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide.

Industrial Production Methods

Industrial production of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing the temperature and reaction time to maximize yield.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and reduced derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is compared with other similar compounds in the tyrphostin family:

Tyrphostin AG 538: Similar in structure but differs in the functional groups attached to the core structure. It also inhibits EGFR but with different potency.

Tyrphostin AG 1296: Another EGFR inhibitor with a different core structure and functional groups, leading to variations in its inhibitory activity and specificity.

Tyrphostin AG 1478: Known for its high specificity towards EGFR, making it a valuable tool in studying EGFR-related pathways.

Conclusion

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is a valuable compound in scientific research due to its inhibitory effects on tyrosine kinases, particularly EGFR. Its synthesis involves multiple steps, and it undergoes various chemical reactions. It has wide-ranging applications in chemistry, biology, medicine, and industry, making it a significant compound for further research and development.

Activité Biologique

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide, also known as Tyrphostin AG 555, is a synthetic compound with notable biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H18N2O3

- Molecular Weight : 322.36 g/mol

- CAS Registry Number : 133550-34-2

- IUPAC Name : (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide

Physical Properties

| Property | Value |

|---|---|

| ACD/LogP | 2.74 |

| Density | 1.273 g/cm³ |

| Boiling Point | 621.1 °C |

| Flash Point | 329.4 °C |

| Polar Surface Area | 62.56 Ų |

The biological activity of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is primarily attributed to its role as an inhibitor of protein kinases involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation by disrupting critical signaling cascades associated with cancer cell survival.

Inhibition of Tyrosine Kinases

This compound has demonstrated significant inhibitory effects on various tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), which is crucial in many cancers. By inhibiting EGFR, (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide may reduce tumor cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide also exhibits anti-inflammatory properties. In vitro studies have shown that it can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα without causing cytotoxicity to macrophage cultures .

Case Studies

- In Vivo Anti-inflammatory Activity : In models of inflammation induced by Complete Freund's Adjuvant (CFA), this compound significantly reduced paw edema at doses comparable to dexamethasone, a standard anti-inflammatory drug .

- Leukocyte Migration : In zymosan-induced peritonitis models, (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide reduced leukocyte migration by up to 90% at specific doses .

Structure-Activity Relationships

The structural features of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide contribute significantly to its biological activity. The presence of the cyano group and the propenamide moiety enhances its interaction with target proteins involved in cell signaling.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Similar kinase inhibition properties | Developed specifically for targeting receptor tyrosine kinases |

| 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide | Contains nitro group | Potentially enhanced anti-tumor activity due to electron-withdrawing effects from nitro group |

| 5-Amino-1H-pyrrole-2-carboxylic acid | Different core structure | Exhibits different biological activities including anti-inflammatory effects |

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.